Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

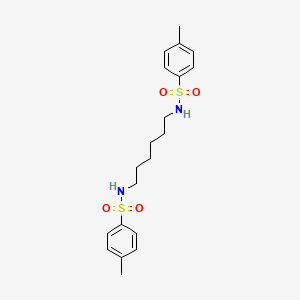

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked by a hexanediyl chain to two 4-methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] typically involves the reaction of benzenesulfonyl chloride with hexamethylenediamine in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzenesulfonyl chloride+Hexamethylenediamine→Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-]

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted benzenesulfonamides

Applications De Recherche Scientifique

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonamide: A simpler analog with similar inhibitory properties.

N,N’-1,6-hexanediylbis[4-methyl-]benzenesulfonamide: A closely related compound with slight structural variations.

Uniqueness

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .

Activité Biologique

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-] (CAS Number: 69762-22-7) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H28N2O4S2

- Molecular Weight : 424.577 g/mol

- Density : 1.212 g/cm³

- Boiling Point : 591.5°C at 760 mmHg

- Flash Point : 311.5°C

Synthesis

The synthesis of benzenesulfonamides typically involves nucleophilic acyl substitution reactions between sulfonyl chlorides and amines. The specific compound can be synthesized through reactions involving substituted benzenesulfonyl chlorides and hexanediamine derivatives, leading to the formation of sulfonamide linkages that confer biological activity .

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. Recent studies have shown that compounds similar to benzenesulfonamide exhibit significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

| Salmonella typhi | 6.45 mg/mL |

| Candida albicans | 6.63 mg/mL |

These findings indicate that benzenesulfonamide can inhibit the growth of several clinically relevant bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives possess anti-inflammatory properties. For instance, one study reported that certain derivatives inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests potential applications in treating inflammatory conditions.

Antioxidant Activity

The antioxidant activity of benzenesulfonamide has been compared to Vitamin C, indicating a comparable IC50 value of 0.3287 mg/mL against reactive oxygen species . This property may contribute to its therapeutic efficacy in oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of various benzenesulfonamide derivatives showed promising results against multiple bacterial strains, with MIC values indicating effective inhibition of growth .

- Inflammation Model : In a rat model of inflammation, the administration of benzenesulfonamide derivatives resulted in significant reductions in edema, highlighting their potential as anti-inflammatory agents .

- Comparative Antioxidant Study : The antioxidant capacity was assessed in vitro using DPPH radical scavenging assays, where certain derivatives exhibited strong radical scavenging abilities comparable to established antioxidants like Vitamin C .

Propriétés

Numéro CAS |

69762-22-7 |

|---|---|

Formule moléculaire |

C20H28N2O4S2 |

Poids moléculaire |

424.6 g/mol |

Nom IUPAC |

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]hexyl]benzenesulfonamide |

InChI |

InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21-15-5-3-4-6-16-22-28(25,26)20-13-9-18(2)10-14-20/h7-14,21-22H,3-6,15-16H2,1-2H3 |

Clé InChI |

QRIHRWAHTHQCQS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.